Kadsurin A

説明

Synthesis Analysis

The total synthesis of homochiral Kadsurin A has been achieved in a stereoselective manner, starting from known tetracyclic lactone. This synthetic approach allows for the preparation of Kadsurin A with the natural configuration, demonstrating the feasibility of synthesizing complex natural products in the laboratory (Ohshima et al., 1995).

Molecular Structure Analysis

Kadsurin A is characterized by its unique schizandrin-type lignan structure, established through detailed spectroscopic analysis, including measurements of intramolecular nuclear Overhauser effects. This structural elucidation has contributed to a deeper understanding of the stereochemistry and conformation of schizandrin-type lignans (Chen et al., 1977).

科学的研究の応用

Antioxidant Properties : Kadsurin A, a major constituent of Kadsura heteroclita, has shown potential for scavenging oxygen radical species in the liver, indicating antioxidant properties (Yang et al., 1992).

AChE Inhibitory Activity : Isolated from Kadsura coccinea stems, Kadsuricoccins A and B exhibited acetylcholinesterase inhibitory activity, which could be relevant in the context of neurodegenerative diseases (Huang et al., 2019).

Neolignan Composition : Kadsurin A is identified as a novel neolignan in plants like Piper species (Pradhan et al., 1994) and Piper schmidtii (Tyagi et al., 1993).

Synthetic Production : Research has also been conducted on the total synthesis of homochiral kadsurin, achieving it in a stereoselective manner, which is significant for potential pharmaceutical applications (Ohshima et al., 1995).

Anti-HIV Activity : Binankadsurin A, a lignan found in Kadsura angustifolia, showed notable anti-HIV activity (Gao et al., 2008).

Structural Identification : The structures of new lignans, kadsurin and kadsurarin, isolated from Kadsura japonica Dunal, were established, contributing to the understanding of the compound's chemical nature (Chen et al., 1977).

作用機序

Target of Action

Kadsurin A is a bioactive lignan isolated from the plant Piper futokadsura . The primary target of Kadsurin A is the Platelet Activating Factor (PAF) receptor . The PAF receptor is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation, allergy, and cardiovascular function .

Mode of Action

Kadsurin A acts as a PAF receptor antagonist . It weakly inhibits the binding of PAF to its receptor . By blocking the PAF receptor, Kadsurin A can interfere with the signaling pathways initiated by PAF, thereby modulating the physiological and pathological processes in which PAF is involved .

Biochemical Pathways

Given its role as a paf receptor antagonist, it is likely that kadsurin a affects the signaling pathways downstream of the paf receptor . These pathways are involved in a variety of cellular processes, including inflammation, allergy, and cardiovascular function .

Result of Action

Kadsurin A exhibits potent biological activity, including anti-inflammatory , anti-platelet , anti-cancer , and anti-viral properties . By antagonizing the PAF receptor, Kadsurin A can modulate the physiological and pathological processes in which PAF is involved, leading to these diverse biological effects .

特性

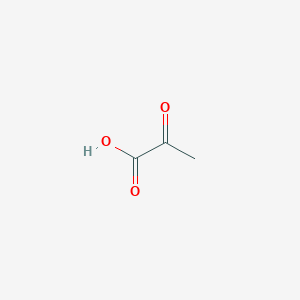

IUPAC Name |

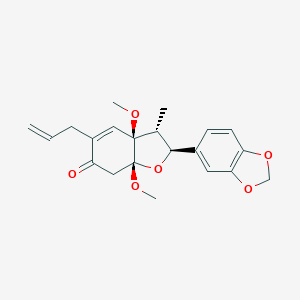

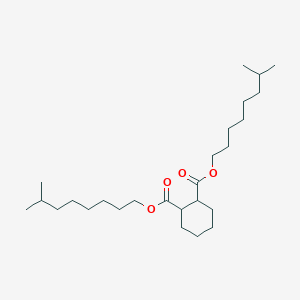

(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRYZXAHRGGELT-MZNUGIIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331992 | |

| Record name | Kadsurin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kadsurin A | |

CAS RN |

99340-07-5 | |

| Record name | (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99340-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kadsurin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Kadsurin A and where is it found?

A1: Kadsurin A is a neolignan belonging to the dibenzocyclooctadiene class of lignans. It has been isolated from three Indian Piper species. []

Q2: What is the molecular formula and weight of Kadsurin A?

A2: The molecular formula of Kadsurin A is C25H28O7. [] While the exact molecular weight is not explicitly mentioned in the provided research, it can be calculated from the molecular formula to be 440.48 g/mol.

Q3: What is the structure of Kadsurin A?

A3: Kadsurin A's structure is characterized as (8R, 1′R or 8S, 1′S)-4-[2-(1, 3-benzodioxolo-5-yl)-1-methylethyl]-2,5-dimethoxy-1-propenyl-2,5-cyclohexadienone. []

Q4: What spectroscopic data are available for Kadsurin A?

A4: The structure of Kadsurin A was elucidated using various spectroscopic techniques, including 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR methods. []

Q5: Has Kadsurin A been investigated for its potential to inhibit epidermal growth factor receptor (EGFR)?

A5: While not explicitly mentioned in the provided abstracts, one study explored potential EGFR inhibitors from black pepper, which contains various lignans. Further investigation is needed to ascertain whether Kadsurin A specifically interacts with EGFR. []

Q6: What other dibenzocyclooctadiene lignans are structurally related to Kadsurin A?

A6: Several dibenzocyclooctadiene lignans share structural similarities with Kadsurin A. Some of these include kadsurin, schisandrin A, schisandrin B, schisandrol B, gomisin A, gomisin G, and angeloylgomisin. [, , , , , ]

Q7: What is known about the conformational study of dibenzocyclooctadiene systems like Kadsurin A?

A7: Research indicates that dibenzocyclooctadiene systems typically adopt either a twist-boat (TB) or twist-boat-chair (TBC) conformation. Factors influencing the preferred conformation include the inherent stability of TBC over TB, stabilization of TB by benzylic carbonyl group conjugation, and the presence and orientation of benzylic hydroxy or acetoxy substituents. []

Q8: Are there any known synthetic routes to obtain Kadsurin A?

A8: The provided abstracts do not mention specific synthetic routes for Kadsurin A.

Q9: Have any studies investigated the stability of Kadsurin A under various conditions?

A9: The provided abstracts do not contain information regarding the stability of Kadsurin A under different conditions.

Q10: What are the known biological activities of Kadsurin A?

A10: The provided research papers do not explicitly describe the biological activities of Kadsurin A.

Q11: Have any studies investigated the potential toxicity of Kadsurin A?

A11: The provided research papers do not contain information on the toxicity of Kadsurin A.

Q12: What analytical methods have been used to characterize and quantify Kadsurin A?

A12: The primary analytical methods employed to characterize Kadsurin A are 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR techniques. []

Q13: What is the historical context of research on Kadsurin A and related compounds?

A13: The research on Kadsurin A and related dibenzocyclooctadiene lignans has been ongoing for several decades. Initial studies focused on isolating and characterizing these compounds from natural sources like the Kadsura and Schisandra species. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)